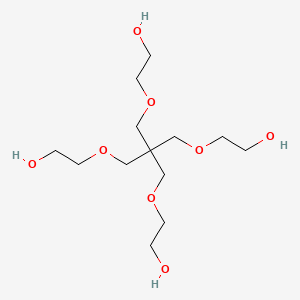
1,3-Propanediol, 2,2-bis(hydroxyméthyl)-, polymère avec oxirane
Vue d'ensemble
Description
Pentaerythritol ethoxylate (15/4 EO/OH) is a branched polymer with pentaerythritol as a backbone. It can be used as a precipitant which can facilitate the screening and refinement of crystallization conditions.
Pentaerythritol ethoxylate (3/4 EO/OH) is a hydroxypolyether in which a hydroxy-poly(ethylene oxide) chain is connected to each of the methyl groups of neopentane. It is commonly used to crystallise proteins. It has a role as a crystallisation adjutant.
Applications De Recherche Scientifique
Polyesters bio-sourcés pour applications en résine
Le 1,3-propanediol est utilisé dans la création de polyesters bio-sourcés pour des applications en résine . Ces résines sont des matières premières importantes pour une multitude d'applications, en particulier dans le domaine des revêtements et des polymères à durcissement radicalaire, tels que les revêtements bois et poudres, les composés de moulage et les applications de durcissement UV .
Précurseurs pour les polyuréthanes et les polycarbonates
Les polyols dérivés de résines polyester, qui comprennent le 1,3-propanediol, sont des précurseurs de la synthèse des polyuréthanes et des polycarbonates .
Alternative aux diols pétrochimiques
Le 1,3-propanediol pourrait être une alternative précieuse aux diols pétrochimiques, tels que le 1,6-hexanediol et le néopentylglycol, qui sont actuellement utilisés comme diols dans la plupart des applications de résine .
Polyesters à poids moléculaire élevé pour applications plastiques
Le 1,3-propanediol est utilisé dans les polyesters à poids moléculaire élevé pour des applications plastiques . Ces polyesters dérivés du 1,3-propanediol ont montré une différence de performance significative lors des tests d'altération, surpassant la résine acrylique pure utilisée comme référence .
Polyesters hyperbranchés
Les monomères AB2 dérivés de l'acide 2,2-bis(hydroxyméthyl)propionique peuvent polymériser par la réaction de cycloaddition azide-alcyne catalysée par le cuivre (I) (réaction CuAAC) pour donner des polymères hyperbranchés . Ces polymères ont des applications potentielles en catalyse, biomatériaux, microélectronique et nanomédicaments .
Revêtements à faible viscosité
La faible viscosité relative des polymères hyperbranchés, par rapport aux analogues macromoléculaires linéaires de poids moléculaires comparables, peut être très utile dans des applications telles que les peintures et les vernis . L'utilisation de polymères globulaires à faible viscosité, au lieu de polymères linéaires, donnerait l'avantage distinct de réduire la quantité de composés organiques volatils (COV) dans le produit pour la commercialisation .
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of other complex polymers , suggesting that its primary role may be as a building block in polymer chemistry.
Mode of Action
It’s known that this compound is a trifunctional aliphatic glycidyl ether epoxide monomer , which suggests that it can react with a variety of nucleophiles, leading to the formation of complex polymeric structures.
Biochemical Pathways
Given its role in polymer synthesis , it’s likely that it participates in the polymerization reactions that lead to the formation of complex polymeric structures.
Result of Action
It’s known that it can be used to improve the chemical resistance of certain materials , suggesting that it may alter the physical and chemical properties of these materials.
Action Environment
It’s known that it should be handled in a well-ventilated place and avoid formation of dust and aerosols , suggesting that its stability and efficacy may be affected by environmental conditions such as ventilation and dust levels.
Propriétés
IUPAC Name |
2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQXXKCYECDESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCO)(COCCO)COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310519 | |
| Record name | Ethoxylated pentaerythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42503-45-7, 30599-15-6 | |
| Record name | Ethoxylated pentaerythritol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42503-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethoxylated pentaerythritol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentaerythritol, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


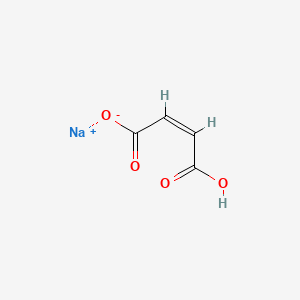
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B1260396.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)
![2-[(E)-[(8-methoxy-8-oxooctanoyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B1260401.png)
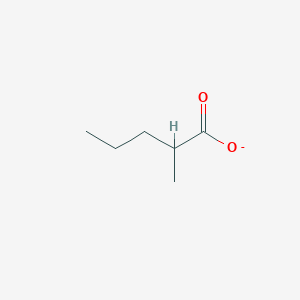
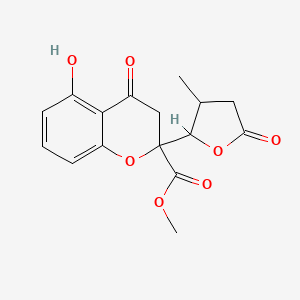


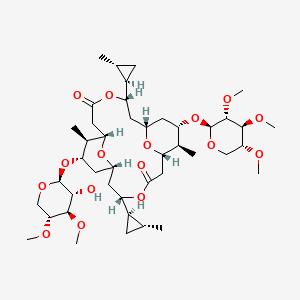



![2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl ester](/img/structure/B1260417.png)
